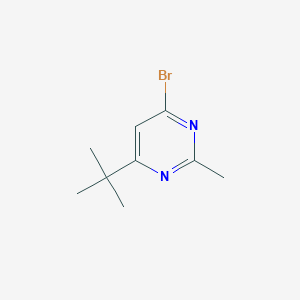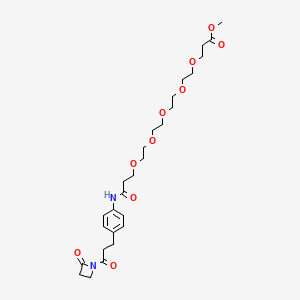
Azd-peg5-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azd-peg5-methyl ester is a heterobifunctional polyethylene glycol (PEG) compound that contains an azide group and a methyl ester group. This compound is primarily used as a PEG linker in various biochemical and pharmaceutical applications. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a valuable reagent in research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azd-peg5-methyl ester is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with an azide group and a methyl ester group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.
Conjugation with Azide Group: The activated PEG chain is reacted with an azide-containing compound under controlled conditions to form the azide-PEG intermediate.
Introduction of Methyl Ester Group: The azide-PEG intermediate is further reacted with a methyl ester-containing compound to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Azd-peg5-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to form the corresponding carboxylic acid.
Click Chemistry: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Click Chemistry: Copper(I) bromide (CuBr) and an alkyne-containing compound in the presence of a suitable ligand.
Major Products Formed
Hydrolysis: Carboxylic acid derivative of the PEG chain.
Click Chemistry: Triazole-linked PEG derivatives
Wissenschaftliche Forschungsanwendungen
Azd-peg5-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and therapeutic efficacy of drugs.
Industry: Applied in the production of diagnostics, bioconjugates, and other PEGylated products .
Wirkmechanismus
The mechanism of action of Azd-peg5-methyl ester involves its ability to act as a linker or spacer in various chemical and biological processes. The azide group allows for specific conjugation with alkyne-containing molecules through click chemistry, while the methyl ester group can be hydrolyzed to introduce carboxylic acid functionality. These properties enable the compound to enhance the solubility, stability, and bioavailability of the attached molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azd-peg4-methyl ester: Similar structure with a shorter PEG chain.
Azd-peg6-methyl ester: Similar structure with a longer PEG chain.
Azd-peg5-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester group.
Uniqueness
Azd-peg5-methyl ester is unique due to its specific PEG chain length and the presence of both azide and methyl ester groups. This combination provides a balance of solubility, reactivity, and stability, making it a versatile reagent in various applications .
Eigenschaften
Molekularformel |
C27H40N2O10 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
methyl 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H40N2O10/c1-34-27(33)10-13-36-15-17-38-19-21-39-20-18-37-16-14-35-12-9-24(30)28-23-5-2-22(3-6-23)4-7-25(31)29-11-8-26(29)32/h2-3,5-6H,4,7-21H2,1H3,(H,28,30) |
InChI-Schlüssel |
XUYJQEFWQWNLCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCOCCOCCOCCOCCOCCC(=O)NC1=CC=C(C=C1)CCC(=O)N2CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)
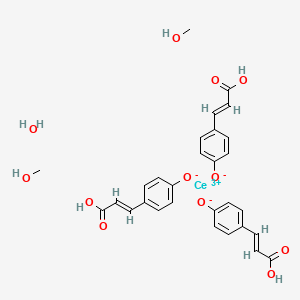
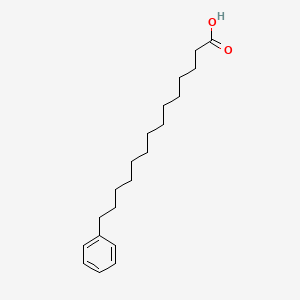
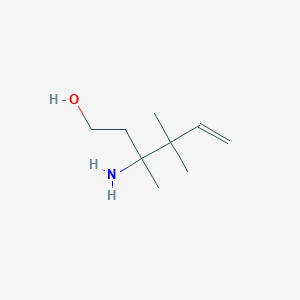
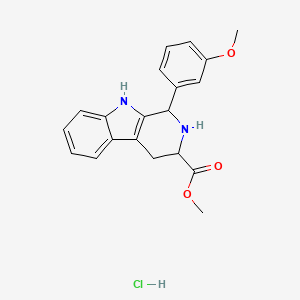
![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
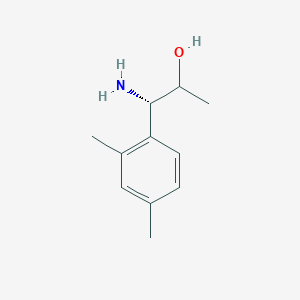


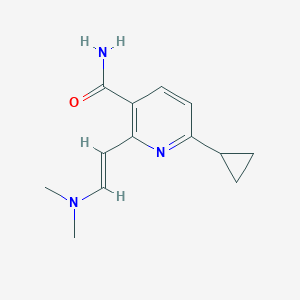
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)
